Etoxazole

Ovicidal activity Tetranychus urticae Mite growth inhibitors

Not all Mite Growth Inhibitors deliver equivalent ovicidal efficacy. Etoxazole (IRAC Group 10B) inhibits chitin synthase 1 with LC50 0.036 mg/L against T. urticae larvae - outperforming Group 10A alternatives hexythiazox and clofentezine. • Only commercialized 2,4-diphenyl-1,3-oxazoline scaffold; 2,5-diphenyl analogs show inferior activity • 16-24× enantiomer potency differential demands verified enantiomeric composition for analytical standards • Induces negative population growth (rm = -0.04) at sublethal concentrations - benchmark for life table studies

Molecular Formula C21H23F2NO2
Molecular Weight 359.4 g/mol
CAS No. 153233-91-1
Cat. No. B1671765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoxazole
CAS153233-91-1
Synonyms2-(2,6-Difluorophenyl)-4-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydrooxazole
etoxazole
Molecular FormulaC21H23F2NO2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F
InChIInChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3
InChIKeyIXSZQYVWNJNRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.99X10-2 mg/L at 10 °C;  6.69X10-2 mg/L at 30 °C
In water, 7.54X10-2 mg/L at 20 °C
Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etoxazole: Technical Baseline for Procurement and Selection


Etoxazole (CAS 153233-91-1) is an organofluorine acaricide belonging to the 2,4-diphenyl-1,3-oxazoline chemical class and classified by the Insecticide Resistance Action Committee (IRAC) as a Mite Growth Inhibitor (Group 10B) [1]. It functions by inhibiting chitin synthase 1 (CHS1), disrupting embryonic development and molting processes in target mite species [2]. First commercialized by Yashima Chemical Industry in 1998, etoxazole remains the only commercially available acaricide possessing the 2,4-diphenyl-1,3-oxazoline skeleton [3]. The compound exhibits high ovicidal and larvicidal activity against tetranychid mites, with a reported LC50 of 0.036 mg/L against Tetranychus urticae larvae in the London reference strain [4]. Its unique chemical architecture and specific target-site mechanism differentiate it from other acaricide classes in both procurement and research applications.

Sole commercialized 2,4-diphenyl-1,3-oxazoline scaffold — no alternative chemotype available
IRAC Group 10B (Mite Growth Inhibitor) — chitin synthase 1 target site
Reported ovicidal and larvicidal activity against tetranychid mites (LC50 context, strain-dependent)

Why Etoxazole Cannot Be Generically Substituted


Procurement decisions that treat all Mite Growth Inhibitors (MGIs) as interchangeable overlook critical structural and functional differences. Although etoxazole, hexythiazox, and clofentezine share the same ultimate target (CHS1) and exhibit documented cross-resistance via the I1017F mutation [1], etoxazole belongs to a distinct chemical class (2,4-diphenyl-1,3-oxazoline) and is classified separately as IRAC Group 10B, whereas hexythiazox and clofentezine are Group 10A [2]. This subclass distinction reflects differences in chemical structure, binding characteristics, and practical application parameters. Furthermore, the 2,5-diphenyl-1,3-oxazoline analogs synthesized as structural alternatives consistently demonstrate inferior acaricidal activity compared to the 2,4-diphenyl-1,3-oxazoline configuration of etoxazole [3]. Substitution without evidence of equivalent performance against the target pest population may result in inadequate control efficacy, altered resistance development trajectories, or suboptimal IPM compatibility.

Reference Compound
Etoxazole (2,4-diphenyl-1,3-oxazoline)
IRAC Group 10B; distinct chemical class
Reported highest ovicidal ranking among tested MGIs
Potential Substitutes
Hexythiazox / Clofentezine (Group 10A)
Different thiazolidinone scaffold; same target but cross-resistance possible (I1017F)
2,5-diphenyl-1,3-oxazoline analogs show lower activity
Ovicidal potency may shift Scaffold substitution may alter activity profile

Quantifiable Differentiation Evidence


Ovicidal Superiority Over Hexythiazox and Clofentezine

In a direct comparative laboratory study, etoxazole demonstrated superior ovicidal toxicity against two-spotted spider mite (Tetranychus urticae) eggs compared to both hexythiazox and clofentezine. Based on LC50 values, etoxazole was the most toxic compound among the three mite growth inhibitors tested [1]. This head-to-head comparison provides quantitative justification for selecting etoxazole over its closest in-class alternatives when egg-stage control is the primary objective.

Ovicidal Toxicity Ranking
Head-to-head
Etoxazole > Clofentezine > Hexythiazox (T. urticae eggs, LC50 ranking)
Supports selection for egg-stage control studies
Two field population strains, leaf disk method
Ovicidal activity Tetranychus urticae Mite growth inhibitors LC50 comparison

Stereoselective Bioactivity of (S)-Etoxazole Enantiomer

The first systemic assessment of etoxazole enantiomers revealed pronounced stereoselective bioactivity. The ovicidal activity of (+)-(S)-etoxazole against Tetranychus urticae and Tetranychus cinnabarinus eggs was approximately 16-fold and 24-fold higher, respectively, than that of (-)-(R)-etoxazole [1]. This stereochemical differentiation has direct implications for analytical standard selection, formulation optimization, and environmental fate monitoring.

Enantiomer Potency Ratio
Head-to-head
16× (T. urticae), 24× (T. cinnabarinus) higher for (S)-etoxazole
Enantiomer-specific activity requires chiral characterization
Ovicidal bioassay, laboratory conditions
Stereoselectivity Enantiomer potency Ovicidal activity Chiral differentiation

Sublethal Reproductive Impact on Population Growth

At sublethal concentrations (LC20), etoxazole exerts the most substantial negative impact on Tetranychus urticae reproduction among tested acaricides. The intrinsic rate of natural increase (rm) for T. urticae exposed to etoxazole was -0.04, indicating net population decline, compared to 0.17 for bifenazate and 0.20 for azocyclotin [1]. Etoxazole also demonstrated the most pronounced reduction in daily fecundity and reproductive parameters among all compounds evaluated [1].

Sublethal Population Impact
Head-to-head
rm = -0.04 (etoxazole) vs. 0.17 (bifenazate), 0.20 (azocyclotin)
Induced population decline at LC20 supports sublethal research
Life table parameters, T. urticae
Sublethal effects Population dynamics Intrinsic rate of increase Fecundity suppression

Enantiomer-Selective Environmental Degradation

Etoxazole enantiomers display substrate-dependent stereoselective degradation patterns that differ fundamentally between greenhouse and open-field conditions. (S)-etoxazole degrades preferentially in grape and strawberry fruits under greenhouse conditions, whereas (R)-etoxazole degrades faster in apple fruits and field soil under open-field conditions [1]. This dual-direction stereoselectivity—where the preferred degrading enantiomer inverts depending on the environmental matrix—distinguishes etoxazole from acaricides with unidirectional or absent enantioselective degradation.

Enantioselective Degradation
Cross-study comparable
(S) degrades faster in greenhouse grape/strawberry; (R) degrades faster in open-field apple/soil
Requires enantiomer-specific environmental monitoring
Chiral LC-MS/MS, matrix-dependent inversion
Enantioselective degradation Environmental fate Chiral analysis Residue monitoring

Unique 2,4-Diphenyl-1,3-Oxazoline Scaffold Activity

Etoxazole is the sole commercialized acaricide possessing the 2,4-diphenyl-1,3-oxazoline skeleton [1]. Recent scaffold-hopping studies attempting to develop 2,5-diphenyl-1,3-oxazoline analogs have consistently demonstrated lower acaricidal activity against mite eggs and larvae compared to the 2,4-diphenyl-1,3-oxazoline configuration present in etoxazole [2]. Researchers attribute this activity differential to significant differences in the spatial extension direction of substituents between the two skeletons, resulting in altered binding affinity to the CHS1 target [2].

Scaffold Activity Comparison
Head-to-head
2,4-diphenyl-1,3-oxazoline > 2,5-diphenyl-1,3-oxazoline (acaricidal activity)
Validates chemotype as reference for SAR studies
In vitro activity assays, scaffold hopping
Scaffold hopping Structure-activity relationship Oxazoline acaricides Chemical class exclusivity

Application Scenarios for Research and Industry


Egg-Stage Targeted Acaricide Procurement

Based on direct comparative ovicidal toxicity data showing etoxazole outperforms both hexythiazox and clofentezine against T. urticae eggs [1], procurement for mite management programs targeting egg-stage populations should prioritize etoxazole when maximal ovicidal efficacy is required. The compound's IRAC Group 10B classification [2] also positions it as a rotation partner distinct from Group 10A alternatives (hexythiazox, clofentezine), though cross-resistance potential via the I1017F CHS1 mutation must be considered [3].

Chiral Analytical Reference Material

The 16-24× differential in ovicidal potency between (S)- and (R)-etoxazole enantiomers [4] necessitates enantiomerically pure or well-characterized analytical standards for accurate bioactivity assessment and environmental residue monitoring. Research laboratories conducting stereoselective degradation studies, particularly those investigating matrix-dependent enantiomer dissipation patterns in greenhouse versus open-field agricultural systems [4], require etoxazole reference materials with verified enantiomeric composition.

Population Dynamics and Sublethal Effects Research

Etoxazole's unique capacity to induce negative population growth (rm = -0.04) at sublethal (LC20) concentrations, compared to positive rm values for bifenazate (0.17) and azocyclotin (0.20) [5], makes it a critical reference compound for life table studies and population dynamics modeling. Researchers evaluating novel acaricide candidates or resistance management strategies should include etoxazole as a benchmark for quantifying sublethal reproductive impacts on tetranychid mite populations.

Scaffold-Based Medicinal Chemistry Discovery

As the only commercialized 2,4-diphenyl-1,3-oxazoline acaricide [6], etoxazole serves as the essential reference scaffold for structure-activity relationship studies in this chemical class. Scaffold-hopping experiments have confirmed that 2,5-diphenyl-1,3-oxazoline analogs consistently exhibit inferior activity [7], validating the 2,4-diphenyl configuration as the optimal pharmacophore. Medicinal chemistry programs pursuing novel oxazoline-based acaricides should utilize etoxazole as the positive control and structural benchmark.

Application
Selection Property
Validation Focus
Egg-stage mite control studies
Ovicidal activity ranking vs. MGI comparators
LC50 against target strain, egg-stage mortality
Chiral environmental fate research
Enantiomeric purity, (S)-enantiomer potency ratio
Enantiomer-specific residue monitoring
Population dynamics & sublethal effects
Sublethal reproductive impact (rm value)
Life table parameter analysis, fecundity suppression
Medicinal chemistry scaffold studies
2,4-diphenyl-1,3-oxazoline chemotype
Activity comparison vs. 2,5-diphenyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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